molecular formula C10H11Cl2NO3 B1183778 N-(3,5-dichloro-4-methoxybenzyl)glycine

N-(3,5-dichloro-4-methoxybenzyl)glycine

Cat. No.: B1183778
M. Wt: 264.102
InChI Key: PUSFNXHNNRLCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichloro-4-methoxybenzyl)glycine is a glycine derivative featuring a benzyl group substituted with two chlorine atoms at positions 3 and 5 and a methoxy group at position 2. The compound’s structure has been confirmed via advanced NMR techniques, including heteronuclear multiple bond correlation (HMBC), which validated the aromatic proton correlations and substituent positions .

Properties

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.102

IUPAC Name

2-[(3,5-dichloro-4-methoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C10H11Cl2NO3/c1-16-10-7(11)2-6(3-8(10)12)4-13-5-9(14)15/h2-3,13H,4-5H2,1H3,(H,14,15)

InChI Key

PUSFNXHNNRLCBK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Cl)CNCC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the N-Benzylglycine Family

Key structurally related compounds include:

Compound Name Substituents on Benzyl Group Key Functional Groups
N-Benzylglycine (Nphe) None (plain benzyl) Glycine, unsubstituted aryl
N-(p-Chlorobenzyl)glycine (Npcb) Para-chloro Glycine, chloro-substituted
N-(p-Methoxybenzyl)glycine (Npmb) Para-methoxy Glycine, methoxy-substituted
N-(3,5-Dichloro-4-methoxybenzyl)glycine 3,5-Dichloro, 4-methoxy Glycine, dihalogenated, methoxy

Key Observations :

  • Substituent Effects: The target compound’s 3,5-dichloro and 4-methoxy substituents introduce steric hindrance and electronic effects distinct from simpler derivatives like Nphe or Npcb.
  • Synthetic Complexity: Introducing multiple substituents (two chlorines and one methoxy) requires precise regioselective synthesis, increasing complexity compared to mono-substituted analogs like Npcb or Npmb .

Physicochemical Properties

  • Solubility : The glycine moiety improves aqueous solubility relative to purely aromatic analogs like 3,5-D, which may lack polar groups for solvation .

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